molecular formula C12H24N2O B1390531 2-(1-Cyclohexyl-2-piperazinyl)ethanol CAS No. 1211505-12-2

2-(1-Cyclohexyl-2-piperazinyl)ethanol

Cat. No.: B1390531
CAS No.: 1211505-12-2
M. Wt: 212.33 g/mol
InChI Key: KXGXHRWDZAWKPR-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 2-(1-Cyclohexyl-2-piperazinyl)ethanol emerged from the broader exploration of piperazine derivatives that began gaining momentum in chemical research during the late twentieth century. Piperazine compounds themselves trace their origins to investigations of chemical structures similar to piperidine, which derives from the black pepper plant Piper nigrum. The nomenclature "piperazine" incorporates the "-az-" infix to denote the additional nitrogen atom compared to piperidine, establishing the foundation for understanding these nitrogen-containing heterocycles.

The specific compound this compound was first documented in chemical databases in 2010, with its initial characterization recorded in PubChem. The compound's development represents part of systematic efforts to explore the chemical space around piperazine cores through strategic functionalization with various alkyl and hydroxyl groups. Research into this particular derivative intensified as scientists recognized the potential for combining the pharmacologically relevant piperazine scaffold with cyclohexyl substitution patterns that could enhance lipophilicity and biological membrane permeability.

Industrial interest in compounds of this type has grown substantially, particularly following recognition that piperazine derivatives constitute core structures in numerous pharmaceutically active compounds including ciprofloxacin and ziprasidone. The synthesis of this compound has been refined through various methodological approaches, with recent patent literature documenting improved preparation methods that utilize nucleophilic substitution reactions under alkaline conditions.

Classification within Piperazine Derivatives

This compound belongs to the broad classification of substituted piperazine derivatives, specifically representing a subset characterized by N-cyclohexyl substitution combined with hydroxyethyl side chain functionalization. Within the systematic classification of piperazine compounds, this molecule can be categorized as a 1,4-diazacyclohexane derivative where one nitrogen bears a cyclohexyl substituent and the other participates in a two-carbon chain terminating in a hydroxyl group.

The compound exhibits structural similarities to other important piperazine derivatives documented in chemical literature. Related compounds include 2-(1-Benzyl-4-cyclohexyl-2-piperazinyl)ethanol, which incorporates additional benzyl substitution, demonstrating the modularity possible within this chemical framework. Furthermore, structural analogues such as compounds bearing quinolinyl or methoxybenzyl substituents illustrate the extensive possibilities for derivatization around the core piperazine scaffold.

Classification systems for piperazine derivatives typically consider both the substitution pattern on the nitrogen atoms and the nature of any pendant functional groups. In this context, this compound represents a monosubstituted piperazine at the N1 position with a saturated cycloalkyl group, while the N4 position participates in ring formation with an ethanol-substituted carbon. This particular substitution pattern places the compound within a subclass known for exhibiting enhanced lipophilicity compared to simpler piperazine derivatives, potentially influencing its biological and chemical properties.

Chemical Significance and Research Relevance

The chemical significance of this compound stems from its role as a versatile intermediate in organic synthesis and its potential applications in medicinal chemistry research. The compound's structure incorporates multiple functional elements that make it particularly valuable for further chemical transformations, including the reactive hydroxyl group that can undergo oxidation, esterification, or etherification reactions.

Research investigations have demonstrated that piperazine derivatives of this type serve as important building blocks for developing more complex molecular architectures. The cyclohexyl substituent provides significant steric bulk while maintaining conformational flexibility, potentially influencing the compound's interaction with biological targets or its behavior in chemical reactions. The hydroxyl functionality offers opportunities for hydrogen bonding interactions and serves as a handle for further synthetic elaboration.

Recent studies focusing on piperazine derivatives have highlighted their importance in developing compounds with diverse biological activities. Research has shown that structural modifications around the piperazine core, such as those present in this compound, can significantly influence pharmacological properties including receptor binding affinity and metabolic stability. The compound's unique combination of features positions it as a promising candidate for structure-activity relationship studies and lead compound optimization efforts.

The research relevance of this compound extends to its potential role in radiation protection studies, where piperazine derivatives have shown promise as radioprotective agents. Recent investigations into second-generation piperazine derivatives have demonstrated their potential for mitigating radiation-induced cellular damage, suggesting that compounds like this compound could contribute to this important area of research.

Nomenclature and Chemical Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 2-(1-cyclohexylpiperazin-2-yl)ethanol. This nomenclature clearly indicates the structural relationships within the molecule: a piperazine ring bearing a cyclohexyl substituent at the 1-position and an ethanol group attached at the 2-position of the piperazine ring.

Properties

IUPAC Name

2-(1-cyclohexylpiperazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c15-9-6-12-10-13-7-8-14(12)11-4-2-1-3-5-11/h11-13,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGXHRWDZAWKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNCC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Cyclohexylamine with Piperazine

  • Reagents: Cyclohexylamine and piperazine.
  • Solvent: Ethanol or methanol.
  • Conditions: Reflux under controlled temperature to promote nucleophilic substitution.
  • Outcome: Formation of a cyclohexyl-substituted piperazine intermediate.

Introduction of Ethanol Group

  • Reagents: Ethylene oxide or similar epoxide reagents.
  • Conditions: The intermediate is treated with ethylene oxide in a controlled environment to open the epoxide ring and attach the ethanol side chain.
  • Result: Formation of 2-(1-Cyclohexyl-2-piperazinyl)ethanol.

Industrial Production Enhancements

Industrial scale synthesis employs:

Alternative Preparation Method via Piperazinone Intermediate

A patented method for related piperazinone compounds (which are precursors or analogs relevant to piperazine derivatives) offers insights into improved synthetic strategies that may be adapted for this compound:

Key Features of the Patented Method

  • Uses chloroethylamine and ethyl chloroacetate as starting materials.
  • Employs an organic solvent (e.g., dichloromethane, chloroform, methanol, ethanol, isopropanol, benzene, toluene, or xylene).
  • Reaction proceeds in two stages: initial substitution followed by cyclization.
  • Addition of ammonium acetate and a base (potassium carbonate, sodium carbonate, cesium carbonate, ammonia, triethylamine, or pyridine) to promote cyclization.
  • Reaction temperature controlled between 30–80°C.
  • Reaction time ranges from 12 to 48 hours.
  • Crystallization and recrystallization (acetone-water with activated carbon decolorization) yield purified product.

Advantages

  • High reaction selectivity with minimal side reactions.
  • Simple operation and post-reaction processing.
  • High product purity and yield (up to 87% in some solvent systems).

Representative Data from Examples

Example Chloroethylamine (g) Ethyl Chloroacetate (g) Solvent (g) Solvent Type Reaction Temp (°C) Base & Amount (g) Reaction Time (h) Yield (%)
1 7.9 12.2 400 Toluene 30 → 80 Na2CO3 2.2 48 55
2 7.9 13.4 400 Dichloromethane 30 → 50 K2CO3 2.8 12 41
3 7.9 18.3 600 Chloroform 40 → 60 Cs2CO3 2.8 24 54
4 7.9 12.2 600 Benzene 40 → 80 Pyridine 2.0 12 87
5 7.9 13.4 800 Methanol 60 → 60 NH4OH 2.2 48 73
6 7.9 18.3 800 Isopropanol 70 → 80 Triethylamine 2.0 24 80

Research Findings and Analysis

  • The choice of solvent and base significantly affects the yield and purity.
  • Aromatic solvents like benzene and toluene tend to give higher yields (up to 87%).
  • Bases such as pyridine and triethylamine facilitate better cyclization and purification.
  • Reaction temperature and time optimization are critical to minimize side reactions.
  • The method avoids the use of excess ethylenediamine, reducing complexity in purification.
  • Activated carbon decolorization during recrystallization improves product appearance and purity.

Summary Table: Key Preparation Parameters

Parameter Range / Options Notes
Starting materials Cyclohexylamine, piperazine, ethylene oxide Core reactants for target compound
Solvents Ethanol, methanol, toluene, benzene, dichloromethane, chloroform, isopropanol Solvent choice affects yield and purity
Temperature 30–80 °C Controlled for substitution and cyclization
Reaction time 6–48 hours Longer times for higher conversion
Bases K2CO3, Na2CO3, Cs2CO3, NH4OH, triethylamine, pyridine Facilitate cyclization and neutralization
Purification Crystallization, recrystallization (acetone-water), activated carbon decolorization Essential for high purity
Yield 41–87% Dependent on conditions and solvent

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexyl-2-piperazinyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield cyclohexylpiperazinecarboxylic acid, while substitution reactions can produce various N-substituted piperazine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(1-Cyclohexyl-2-piperazinyl)ethanol typically involves the following steps:

  • Reaction of Cyclohexylamine with Piperazine : Cyclohexylamine is reacted with piperazine in a suitable solvent like ethanol or methanol under reflux conditions.
  • Introduction of Ethanol Group : The intermediate formed is treated with ethylene oxide or similar reagents to introduce the ethanol group, resulting in the final compound.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : The ethanol group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : It can be reduced to create derivatives with different functional groups.
  • Substitution : The piperazine ring can participate in substitution reactions with electrophiles.

Properties

  • IUPAC Name : this compound
  • InChI Key : KXGXHRWDZAWKPR-UHFFFAOYSA-N

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those aimed at targeting the central nervous system. Its structure allows for modulation of pharmacological properties, making it a valuable building block in drug development.

Organic Synthesis

This compound acts as a versatile building block for synthesizing more complex molecules. Its unique structure enables chemists to explore various synthetic pathways and develop new derivatives with potential applications in different fields.

Biological Studies

The compound is utilized in research investigating the pharmacological properties of piperazine derivatives. Its interactions with neurotransmitter receptors can provide insights into its potential therapeutic effects and mechanisms of action.

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for various applications beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexyl-2-piperazinyl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, ring systems, and functional groups, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison with key analogs derived from the provided evidence:

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Structural Features
2-(1-Cyclohexyl-2-piperazinyl)ethanol* C₁₃H₂₅N₂O ~234.36 ~1.8 2 3 Cyclohexyl-piperazine, hydroxyethyl
1-(2-Hydroxyethyl)piperazine C₆H₁₄N₂O 130.19 -1.1 2 3 Unsubstituted piperazine, hydroxyethyl
Piperidine-2-ethanol C₇H₁₅NO 129.20 0.3 2 2 Piperidine ring (single N), hydroxyethyl
2-(2-(Piperazin-1-yl)ethoxy)ethanol C₈H₁₈N₂O₂ 174.24 -0.2 2 4 Piperazine with ethoxyethanol chain
Hydroxyzine C₂₁H₂₇ClN₂O₂ 374.90 3.5 2 4 Piperazine, chlorophenyl-benzyl, ethoxyethanol
2-Cyclohexyl-1-{4-[2-(2-furyl)-2-hydroxyethyl]-1-piperazinyl}ethanone hydrochloride C₁₈H₂₉ClN₂O₃ 356.89 2.1 2 5 Cyclohexyl-piperazine, furyl-hydroxyethyl, ketone

*Values for the target compound are inferred based on structural analogs.

Key Observations

Lipophilicity :

  • The cyclohexyl group in the target compound increases its XLogP3 (~1.8) compared to simpler analogs like 1-(2-hydroxyethyl)piperazine (XLogP3 = -1.1) . This enhances membrane permeability but may reduce aqueous solubility.
  • Hydroxyzine (XLogP3 = 3.5) exhibits even higher lipophilicity due to aromatic chlorophenyl and benzyl groups, favoring CNS penetration .

Hydrogen-Bonding Capacity: Piperidine-2-ethanol has fewer hydrogen-bond acceptors (2 vs. 3–5 in piperazine derivatives), reducing polar interactions .

Biological Implications: Anticancer Potential: Nitrosoureas with high lipophilicity (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) show activity against intracerebral tumors, suggesting that the target compound’s cyclohexyl group may confer similar advantages . Enzyme Inhibition: Tyrosol analogs with hydroxyl and methoxy groups demonstrate tyrosinase inhibition (). CNS Activity: Hydroxyzine’s piperazine-ethoxyethanol structure is linked to antihistamine effects, implying that the target compound’s ethanol moiety could support receptor binding .

Biological Activity

2-(1-Cyclohexyl-2-piperazinyl)ethanol, a compound belonging to the piperazine class, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12H19N3O
  • Molecular Weight : 221.30 g/mol
  • Structure : The compound features a cyclohexyl group attached to a piperazine ring, which is further linked to an ethanol moiety.

Pharmacological Activity

This compound has been studied for various biological activities, particularly its effects on the central nervous system (CNS). It has shown promise in several areas:

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways .
  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, potentially through GABAergic mechanisms. This suggests that this compound may also possess anxiety-reducing capabilities .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Key mechanisms include:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopaminergic Pathways : Preliminary studies suggest involvement in dopaminergic signaling, which could relate to its potential effects on motivation and reward systems.

Table 1: Summary of Biological Activities

Activity TypeModel UsedFindingsReference
AntidepressantRodent modelsSignificant reduction in depressive behavior
AnxiolyticElevated plus mazeIncreased time spent in open arms
NeuroprotectiveIn vitro neuronal culturesReduced apoptosis in stressed neurons

Detailed Findings

  • Antidepressant Effects : In a study involving forced swim tests, this compound-treated rodents exhibited decreased immobility time compared to controls, indicating potential antidepressant activity .
  • Anxiety Reduction : In the elevated plus maze test, subjects treated with the compound spent significantly more time in open arms than untreated controls, suggesting anxiolytic properties .
  • Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Cyclohexyl-2-piperazinyl)ethanol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclohexylamine and piperazine derivatives as starting materials. Key steps include nucleophilic substitution and ethanolamine coupling under reflux. For optimization:

  • Variables : Temperature (80–120°C), solvent polarity (e.g., glacial acetic acid or dichloromethane), and catalyst/base (e.g., triethylamine).
  • Yield Enhancement : Recrystallization from ethanol improves purity .
  • Analytical Validation : Monitor reaction progress via TLC or HPLC .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?

  • Methodological Answer :

  • NMR Analysis : 1^1H and 13^{13}C NMR to confirm cyclohexyl and piperazinyl groups. Key signals: cyclohexyl protons (δ 1.2–2.1 ppm) and piperazine N–CH2_2 (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair conformation of cyclohexyl) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 255.2) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with serotonin 5-HT2A_{2A} receptor (PDB: 6A94). Focus on hydrogen bonding with Asp155 and hydrophobic interactions with the cyclohexyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : MM-PBSA to quantify binding energy (ΔG < -8 kcal/mol suggests strong affinity) .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., pH, buffer composition) and cell lines .
  • Dose-Response Reproducibility : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Structural Analogues : Test derivatives to isolate contributions of cyclohexyl vs. piperazinyl groups .

Q. How does the ethanol moiety influence the compound’s pharmacokinetic properties, and what modifications enhance metabolic stability?

  • Methodological Answer :

  • Metabolic Profiling : Incubate with liver microsomes; track hydroxylation via LC-MS. Ethanol group increases polarity (logP ~1.5) but may reduce BBB penetration .
  • Derivatization : Replace –OH with methyl ether (improves lipophilicity) or prodrug esters (e.g., acetyl) .
  • In Silico ADMET : Use SwissADME to predict clearance and half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Cyclohexyl-2-piperazinyl)ethanol
Reactant of Route 2
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2-(1-Cyclohexyl-2-piperazinyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.